Journal Name:Journal of Computational Physics
Journal ISSN:0021-9991
IF:4.645
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/622866/description#description
Year of Origin:1966
Publisher:Academic Press Inc.
Number of Articles Per Year:647
Publishing Cycle:Monthly
OA or Not:Not
Screening of phthalate and non-phthalate plasticizers and bisphenols in Sicilian women’s blood
Journal of Computational Physics ( IF 4.645 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.etap.2023.104166
The plastic accumulation and its degradation into microplastics is an environmental issue not only for their ubiquity, but also for the release of intrinsic chemicals, such as phthalates (PAEs), non-phthalate plasticizers (NPPs), and bisphenols (BPs), which may reach body organs and tissues, and act as endocrine disruptors. Monitoring plastic additives in biological matrices, such as blood, may help in deriving relationships between human exposure and health outcomes. In this work, the profile of PAEs, NPPs and BPs was determined in Sicilian women’s blood with different ages (20–60 years) and interpreted by chemometrics. PAEs (DiBP and DEPH), NPPs (DEHT and DEHA), BPA and BPS were at higher frequencies and greater levels in women’s blood and varied in relation to age. According to statistical analysis, younger females’ blood had higher contents of plasticizers than older women, probably due to a more frequent use of higher quantities of plastic products in daily life.
Detail
Exploring the mechanisms of clozapine-induced blood–brain barrier dysfunction using untargeted metabolomics and cellular metabolism analysis
Journal of Computational Physics ( IF 4.645 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.etap.2023.104219
Brain microvascular endothelial cells (BMVECs) from the blood– brain barrier form a highly selective membrane that protects the brain from circulating blood and maintains a stable microenvironment for the central nervous system. BMVEC dysfunction has been implicated in a variety of neurological and psychiatric disorders. Clozapine, a widely used antipsychotics, has been demonstrated to alter the permeability of BMVECs, but the underlying mechanisms of this effect are not fully understood. In this study, we investigated the effects of clozapine in BMVECs using untargeted metabolomics analysis. Our results illustrated that treatment with clozapine led to significant changes in the metabolic profile of BMVECs, including alterations in amino acid and energy metabolism. These findings suggest that clozapine affects BMVEC permeability through its effects on cellular metabolism. Our study could inform the development of more targeted and effective treatments for understanding the relationships among clozapine, cellular metabolism, and BMVECs in more detail.
Detail
Benzophenone-3 causes oxidative stress in the brain and impairs aversive memory in adult zebrafish
Journal of Computational Physics ( IF 4.645 ) Pub Date: 2023-05-27 , DOI: 10.1016/j.etap.2023.104164
Oxybenzone (BP-3) is an ultraviolet (UV) filter widely used in industries that is directly or indirectly released into the aquatic environment. However, little is known about its effects on brain performance. Here, we investigated whether BP-3 exposure affects the redox imbalance in zebrafish and how they respond to a task that requires memory of an aversive situation. Fish were exposed to BP-3 10 and 50 μg L−1 for 15 days and then tested using an associative learning protocol with electric shock as a stimulus. Brains were extracted for reactive oxygen species (ROS) measurement and qPCR analysis of antioxidant enzyme genes. ROS production increased for exposed animals, and catalase (cat) and superoxide dismutase 2 (sod 2) were upregulated. Furthermore, learning and memory were reduced in zebrafish exposed to BP-3. These results suggested that BP-3 may lead to a redox status imbalance, causing impaired cognition and reinforcing the need to replace the toxic UV filters with filters that minimize environmental effects.
Detail
The effect of long-term exposure to nonylphenol at environmentally relevant levels on mouse liver and adipose tissue
Journal of Computational Physics ( IF 4.645 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.etap.2023.104216
Exposure to the xenoestrogen nonylphenol (NP) during critical windows of development leads to metabolic abnormalities in adult life. However, less is known about NP exposure outside the developmental period on metabolic outcomes. We investigated the effect of prolonged exposure to NP after sexual maturity and at environmentally relevant concentrations below the ‘no observable adverse effects level’ (0.5 and 2.5 mg/kg/d). Male Swiss mice fed a normal-fat diet exposed to 2.5 mg/kg/d NP showed reduced weight gain and hepatic fat content. In male and female C57BL/6 mice fed a high-fat diet, NP exposure modified the mRNA levels of estrogen receptor α (Esr1) and adipose lineage markers in a sexually dimorphic and adipose depot-dependent pattern. Moreover, in primary female but not male stromal vascular cells from C57BL/6 mouse inguinal WAT induced to differentiate into adipocytes, NP upregulated Fabp4 expression. Low-level exposure to NP outside critical developmental windows may affect the metabolic phenotype distinctly.Data availability statementAll data not included in the manuscript, such as raw results, are available upon request and should be addressed to AAA.
Detail
Urban aerosol particulate matter promotes mitochondrial oxidative stress-induced cellular senescence in human retinal pigment epithelial ARPE-19 cells
Journal of Computational Physics ( IF 4.645 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.etap.2023.104211
Environmental exposure to urban particulate matter (UPM) is a serious health concern worldwide. Although several studies have linked UPM to ocular diseases, no study has reported effects of UPM exposure on senescence in retinal cells. Therefore, this study aimed to investigate the effects of UPM on senescence and regulatory signaling in human retinal pigment epithelial ARPE-19 cells. Our study demonstrated that UPM significantly promoted senescence, with increased senescence-associated β-galactosidase activity. Moreover, both mRNA and protein levels of senescence markers (p16 and p21) and the senescence-associated secretory phenotype, including IL-1β, matrix metalloproteinase-1, and −3 were upregulated. Notably, UPM increased mitochondrial reactive oxygen species-dependent nuclear factor-kappa B (NF-κB) activation during senescence. In contrast, use of NF-κB inhibitor Bay 11–7082 reduced the level of senescence markers. Taken together, our results provide the first in vitro preliminary evidence that UPM induces senescence by promoting mitochondrial oxidative stress-mediated NF-κB activation in ARPE-19 cells.
Detail
Microplastics: Detection in human samples, cell line studies, and health impacts
Journal of Computational Physics ( IF 4.645 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.etap.2023.104204
Microplastics (MPs) are in all environmental compartments, including atmosphere, terrestrial, and aquatic environments as well as in marine organisms, foods, drinking water, and indoor and outdoor environments. MPs can enter the human body through the food chain and contaminated environment. Ingestion, inhalation, and dermal contact are the routes of their entry into the human body. Recent studies reporting the detection of MPs within the human body have raised concern among the scientific community as the knowledge about human exposure is still very limited and their impact on health is not well-understood yet. In this review article, we briefly cover the reports evidencing MP detection within the human body, e.g., stool, placenta, lungs, liver, sputum, breast milk, and blood. A concise synopsis of sample preparation and analysis of such human matrices is also provided. This article also presents a summary of the effect of MPs on human cell lines and human health.
Detail
High water temperature-mediated immune gene expression of olive flounder, Paralichthys olivaceus according to pre-stimulation at high temperatures
Journal of Computational Physics ( IF 4.645 ) Pub Date: 2023-05-26 , DOI: 10.1016/j.etap.2023.104159
Increased ocean temperature due to global warming affects the health and immunity of fish. In this study, juvenile Paralichthys olivaceus were exposed to high temperature after pre-heat (Acute: Acute heat shock at 32 °C, AH-S: Acquired heat shock at 28 °C & short recovery (2 h) and heat shock at 32 °C, AH-L: acquired heat shock at 28 °C and long recovery (2 days), AH-LS: acquired heat shock at 28 °C & long (2 days) + short (2 h) recovery). Heat shock after pre-heat significantly upregulated various immune-related genes, including interleukin 8 (IL-8), c-type lysozyme (c-lys), immunoglobulin M (IgM), Toll-like receptor 3 (tlr3), major histocompatibility complex IIα (mhcIIα) and cluster of differentiation 8α (cd8α) in the liver and brain of P. olivaceus. This study showed pre-exposure to high temperatures below the critical temperature can activate fish immunity and increase tolerance to high temperatures.
Detail
Ambient particulate matter (PM2.5) exposure contributes to neurodegeneration through the microbiome-gut-brain axis: Therapeutic role of melatonin
Journal of Computational Physics ( IF 4.645 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.etap.2023.104183
Exposure to ambient particulate matter (PM2.5) has been shown to disturb the gut microbiome homeostasis and cause initiation of neuroinflammation and neurodegeneration via gut-brain bi-directional axis. Polyaromatic hydrocarbons (PAHs), which are carcinogenic and mutagenic, are important organic constituents of PM2.5 that could be involved in the microbiome-gut-brain axis-mediated neurodegeneration. Melatonin (ML) has been shown to modulate the microbiome and curb inflammation in the gut and brain. However, no studies have been reported for its effect on PM2.5-induced neuroinflammation. In the current study, it was observed that treatment with ML at 100 µM significantly inhibits microglial activation (HMC-3 cells) and colonic inflammation (CCD-841 cells) by the conditioned media from PM2.5 exposed BEAS2B cells. Further, melatonin treatment at a dose of 50 mg/kg to C57BL/6 mice exposed to PM2.5 (at a dose of 60 µg/animal) for 90 days significantly alleviated the neuroinflammation and neurodegeneration caused by PAHs in PM2.5 by modulating olfactory-brain and microbiome-gut-brain axis.
Detail
Cyanobacterial metabolites: Aeruginosin 98A, microginin-FR1, anabaenopeptin-A, cylindrospermopsin and their mixtures affect behavioral and physiological responses of Daphnia magna
Journal of Computational Physics ( IF 4.645 ) Pub Date: 2023-05-27 , DOI: 10.1016/j.etap.2023.104161
We determined the effects influence of cyanobacterial products metabolites: aeruginosin-A (AER-A), microginin-FR1 (MG-FR1), anabaenopeptin-A (ANA-A), cylindrospermopsin (CYL) and their binary and quadruple mixtures on swimming behavior, heart rate, thoracic limb activity, oxygen consumption and in vivo cell health of Daphnia magna. The study showed that CYL induced mortality of daphnids at the highest concentrations, however three oligopeptides had no lethal effect. All the tested Each single metabolites inhibited swimming speed. The mixtures AER+MG-FR1 and AER-A+ANA-A induced antagonistic and the quadruple mixture synergistic effects. Physiological endpoints were depressed by CYL, however they were simulated by the oligopeptides and their binary mixtures. The quadruple mixture inhibited the physiological parameters with antagonistic interactions between the components were antagonistic. Single CYL, MG-FR1 and ANA-A induced cytotoxicity with synergistic interactions and the metabolites in mixtures showed. The study suggests that swimming behavior and physiological parameters may be affected by single cyanobacterial oligopeptides, however their mixtures may induce different total effects.
Detail
Impaired physiological responses and neurotoxicity induced by a chlorpyrifos-based formulation in Caenorhabditis elegans are not solely dependent on the active ingredient
Journal of Computational Physics ( IF 4.645 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.etap.2023.104196
The current massive and indiscriminate agrochemicals usage, which is inexorably linked to the toxic consequences to the environment and people, represents a great concern. Our work aimed to compare the toxicity induced by chlorpyrifos in its pure form (CPF) with that of a commercial formulation containing allegedly inert ingredients (CBCF) using Caenorhabditis elegans as in vivo model. After a 48 h exposure period, CBCF was 14 times more lethal than CPF; Hatching, brood size, body length and motor-related behavioral parameters were decreased, but these effects were significantly higher in CBCF-exposed worms. Additionally, CBCF induced significant morphological changes in cholinergic neurons, which are associated with the motor-related behavioral parameters. Finally, by analyzing the CBCF, we detected the presence of potentially-toxic metals that were not specified in the label. The presented results highlight the toxicological relevance of components present in the commercial formulations of pesticides, which have been claimed as inert compounds.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
物理2区 COMPUTER SCIENCE, INTERDISCIPLINARY APPLICATIONS 计算机:跨学科应用3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
18.20 196 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://ees.elsevier.com/jcomp/
Submission Guidelines
https://www.elsevier.com/journals/journal-of-computational-physics/0021-9991/guide-for-authors
Reference Format
https://www.elsevier.com/journals/journal-of-computational-physics/0021-9991/guide-for-authors